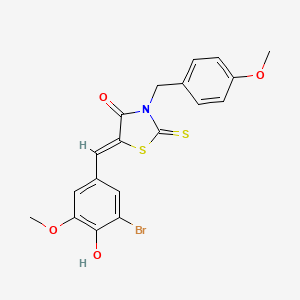![molecular formula C29H26N2O3 B5138759 1-[(4-biphenylyloxy)acetyl]-4-(1-naphthoyl)piperazine](/img/structure/B5138759.png)
1-[(4-biphenylyloxy)acetyl]-4-(1-naphthoyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-biphenylyloxy)acetyl]-4-(1-naphthoyl)piperazine, commonly known as BPN or BPP, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications.
作用机制
The exact mechanism of action of BPN is not fully understood. However, it has been suggested that BPN exerts its therapeutic effects by modulating various signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt, mitogen-activated protein kinase (MAPK), and nuclear factor-kappa B (NF-κB) pathways. BPN has also been shown to interact with various receptors, including the serotonin 5-HT1A and 5-HT2A receptors, and the dopamine D2 receptor.
Biochemical and Physiological Effects:
BPN has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, increase neuronal survival and plasticity, and modulate neurotransmitter release and uptake. Additionally, BPN has been reported to inhibit angiogenesis and induce apoptosis in cancer cells.
实验室实验的优点和局限性
BPN has several advantages for lab experiments, including its high potency, selectivity, and water solubility. Moreover, BPN can be easily synthesized and purified using standard laboratory techniques. However, BPN has some limitations, including its potential toxicity and limited bioavailability.
未来方向
Several future directions can be explored for further understanding the potential therapeutic applications of BPN. These include investigating the structure-activity relationship of BPN and its analogs, exploring the potential of BPN in combination with other drugs, and developing novel drug delivery systems to enhance its bioavailability and efficacy. Moreover, further studies are needed to elucidate the exact mechanism of action of BPN and its potential side effects in vivo.
Conclusion:
In conclusion, BPN is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It has been extensively studied for its neuroprotective, anticancer, and cardioprotective effects. BPN exerts its therapeutic effects by modulating various signaling pathways and interacting with various receptors. However, further studies are needed to fully understand the mechanism of action of BPN and its potential side effects.
合成方法
BPN can be synthesized using a multistep process involving the reaction of 1-naphthoic acid with 4-bromobiphenyl, followed by the reaction of the resulting intermediate with piperazine. The final product is obtained after purification and characterization using various analytical techniques.
科学研究应用
BPN has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and cardiovascular diseases. It has been shown to exhibit neuroprotective effects in animal models of stroke, traumatic brain injury, and Alzheimer's disease. Additionally, BPN has been reported to have anticancer properties by inducing apoptosis and inhibiting tumor growth in vitro and in vivo. Moreover, BPN has been investigated for its potential cardioprotective effects by reducing oxidative stress and inflammation in animal models of myocardial infarction.
属性
IUPAC Name |
1-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-2-(4-phenylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O3/c32-28(21-34-25-15-13-23(14-16-25)22-7-2-1-3-8-22)30-17-19-31(20-18-30)29(33)27-12-6-10-24-9-4-5-11-26(24)27/h1-16H,17-21H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHIDHJGWBVRKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-4-methylbenzamide](/img/structure/B5138685.png)


![N-[2,2,3,3,4,4,5,5-octafluoro-1-(1-piperidinyl)pentyl]acetamide](/img/structure/B5138710.png)
![N-(4-chloro-2-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B5138714.png)
![N-(4-acetylphenyl)-3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxamide](/img/structure/B5138717.png)
![1-methyl-3-[2-(2-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5138721.png)

![4-[(7-bromo-3-oxo[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-2(3H)-ylidene)methyl]-2-methoxyphenyl acetate](/img/structure/B5138747.png)
![1-[(3,4-dimethoxybenzyl)oxy]-3-(4-phenyl-1-piperazinyl)-2-propanol hydrochloride](/img/structure/B5138765.png)
![2-{methyl[(4-methylphenyl)sulfonyl]amino}ethyl (3-chlorophenyl)carbamate](/img/structure/B5138767.png)
![3-({[(4-chlorophenyl)amino]carbonyl}amino)-3-oxopropyl diethyldithiocarbamate](/img/structure/B5138775.png)
![1-allyl-5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5138783.png)

